3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Overview
Description
3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde (3-TBC) is an important organic compound used in a variety of scientific research applications. It is a member of the oxadiazole family, which is a type of five-membered heterocyclic compound. 3-TBC has a wide range of scientific applications, such as organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The 1,2,4-oxadiazole ring is a prominent scaffold in drug discovery due to its bioisosteric properties and a wide spectrum of biological activities . 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde can serve as a key intermediate in synthesizing novel compounds with potential therapeutic applications. Its structural uniqueness allows for the creation of new drugs with improved efficacy and reduced side effects.
Enzyme Inhibition
Compounds containing the 1,2,4-oxadiazole moiety have been evaluated for their ability to inhibit various enzymes . This is particularly important in the development of treatments for diseases where enzyme malfunction or overactivity is a factor. The tert-butyl group in 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde may confer additional specificity or potency in enzyme inhibition.
Anti-infective Agents
Research has shown that 1,2,4-oxadiazoles possess anti-bacterial, anti-viral, and anti-leishmanial activities . As an anti-infective agent, 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde could be a precursor in synthesizing new compounds that combat resistant strains of infectious microbes.
Biological Activity Modulation
The oxadiazole ring system is known to modulate biological activity . This modulation is crucial for the development of drugs that can target specific biological pathways with minimal off-target effects. 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde could be instrumental in creating such targeted therapies.
Material Science
Beyond pharmaceuticals, oxadiazoles find applications in material science, such as in the creation of scintillating materials . The tert-butyl group in 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde could influence the material properties, potentially leading to the development of novel materials with unique characteristics.
Dye and Pigment Industry
The dye and pigment industry often utilizes heterocyclic compounds due to their color properties and stability . 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde could be used to develop new dyes and pigments with enhanced colorfastness or unique hues.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a class of compounds to which it belongs, have been involved in numerous drug discovery programs, including muscarinic agonists, benzodiazepine receptor partial agonists, dopamine transporters, antirhinovirals, growth hormone secretagogues, and 5-ht receptor agonists . They are also reported as inhibitors of tyrosine kinase, bacterial and human DNA topoisomerases, and human neutrophil elastase .
Mode of Action
The oxadiazole ring, a key structural motif in this compound, is known for its increased hydrolytic and metabolic stability, which contributes to its improved pharmacokinetic and in vivo performance .
Pharmacokinetics
The oxadiazole ring in the compound is known for its increased hydrolytic and metabolic stability, which can contribute to its improved pharmacokinetic performance .
properties
IUPAC Name |
3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMHWUNNOCJLSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944901-78-4 | |
Record name | 3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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